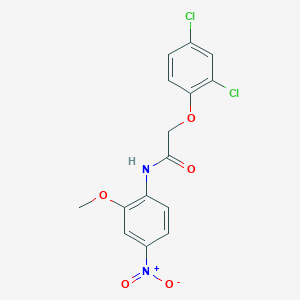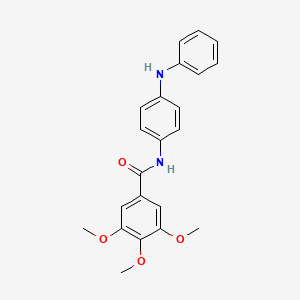![molecular formula C15H23ClN2O2 B3948966 2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in pre-clinical studies, and its potential as a cancer treatment has generated significant interest in the scientific community.
Wirkmechanismus
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor necrosis. It has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a key role in the immune response to tumors. DMXAA also induces the production of reactive oxygen species, which can cause oxidative damage to tumor cells and lead to their death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a key role in the immune response to tumors. DMXAA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to tumor cells and lead to their death. In addition, DMXAA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, DMXAA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its anti-tumor effects have been shown to be highly dependent on the immune system, which can make it difficult to study in immunocompromised animal models.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to DMXAA treatment. In addition, there is ongoing research into the combination of DMXAA with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. Finally, there is interest in the development of new DMXAA analogs that can improve its potency and selectivity for tumor cells.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. DMXAA has also been shown to have activity against a wide range of tumor types, including lung, breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-11(9-18(3)4)8-17-15(19)10-20-13-5-6-14(16)12(2)7-13/h5-7,11H,8-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZQQCBGGWIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C)CN(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-dimethylphenoxy)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B3948887.png)

![{[4-phenyl-5-(tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3948909.png)

![N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B3948920.png)
![2-amino-3-[(2-methylphenyl)amino]naphthoquinone](/img/structure/B3948924.png)
![2-butyl-5-imino-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948927.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B3948943.png)
![2-butyl-5-imino-6-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948949.png)
![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)
![1-[(4-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B3948960.png)
![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948982.png)

